molecular formula C8H11NOS B8338554 (RS)-6-hydroxymethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

(RS)-6-hydroxymethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B8338554
M. Wt: 169.25 g/mol
InChI Key: BDGSJVKKPJPZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-6-hydroxymethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-6-ylmethanol

InChI

InChI=1S/C8H11NOS/c10-5-7-3-8-6(4-9-7)1-2-11-8/h1-2,7,9-10H,3-5H2

InChI Key

BDGSJVKKPJPZJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1SC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

(RS)-6-Carboxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (3.7 g) is added, under a nitrogen atmosphere and in small portions, to a solution of lithium aluminum hydride (1.1 g) in tetrahydrofuran (45 cc); the resulting suspension is heated under reflux for 4 hours. After cooling, water (1.35 cc), 5N aqueous sodium hydroxide solution (0.95 cc) and water (4.35 cc) are successively added dropwise. The inorganic salts formed are filtered off and washed with methylene chloride (5×20 cc). The filtrates are combined and evaporated to dryness under reduced pressure (25 mm Hg; 3.3 kPa) at 60° C. The residue is dissolved in boiling acetonitrile (15 cc) and the solution is cooled and then kept at 5° C. for 20 hours. The resulting crystals are filtered off, washed with cyclohexane and dried at 20° C. under reduced pressure (0.1 mm Hg; 0.013 kPa). (RS)-6-Hydroxymethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.2 g), melting at 110° C., is thus obtained.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.35 mL
Type
reactant
Reaction Step Two

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